molecular formula C4H6N2OS B1440976 (5-Methyl-1,3,4-thiadiazol-2-yl)methanol CAS No. 869108-51-0

(5-Methyl-1,3,4-thiadiazol-2-yl)methanol

Cat. No. B1440976
CAS RN: 869108-51-0
M. Wt: 130.17 g/mol
InChI Key: LZCLPLGMVCURFT-UHFFFAOYSA-N
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Description

The compound “(5-Methyl-1,3,4-thiadiazol-2-yl)methanol” is a derivative of 1,3,4-thiadiazole . The 1,3,4-thiadiazole nucleus is one of the most important and well-known heterocyclic nuclei, which is a common and integral feature of a variety of natural products and medicinal agents . Thiadiazole nucleus is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(5-Methyl-1,3,4-thiadiazol-2-yl)methanol” include a molecular weight of 130.17 g/mol, a topological polar surface area of 74.2 Ų, and a rotatable bond count of 1 .

Scientific Research Applications

Anticancer Applications

The 1,3,4-thiadiazole motif, which includes compounds like (5-Methyl-1,3,4-thiadiazol-2-yl)methanol, has been identified as a structural subunit in numerous products with remarkable biological activities, including anticancer properties . These compounds have been studied for their potential to inhibit cancer cell growth and could be pivotal in the development of new chemotherapy drugs.

Antimicrobial Agents

Derivatives of 1,3,4-thiadiazole have shown significant antimicrobial activity . This makes them valuable in the research for new antibiotics that can combat resistant strains of bacteria, a growing concern in the medical community.

Antiepileptic Properties

Research has indicated that 1,3,4-thiadiazole derivatives may possess antiepileptic properties . This opens up possibilities for the development of new medications that can help manage and treat epilepsy.

Metal Complex Ligands

These compounds have been employed as ligands for metal complexes . Their ability to bind with metals can be utilized in various fields, including catalysis and materials science.

Chelating Resins

The versatility of 1,3,4-thiadiazole derivatives extends to their use in chelating resins . These resins can remove specific ions from solutions, which is useful in water treatment and purification processes.

Azo Dye Components

The thiadiazole derivatives have applications in the synthesis of azo dyes . Azo dyes are widely used in the textile industry for coloring fabrics, and these compounds can contribute to the development of new dyes with unique properties.

Lubricant Additives

Another application is in the formulation of lubricant additives . These additives can enhance the performance and longevity of lubricants used in various mechanical and industrial processes.

Enzyme Inhibitors

Lastly, (5-Methyl-1,3,4-thiadiazol-2-yl)methanol derivatives have been identified as components of medicinally important enzyme inhibitors . These inhibitors can play a crucial role in the treatment of diseases by modulating the activity of specific enzymes within the body.

properties

IUPAC Name

(5-methyl-1,3,4-thiadiazol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2OS/c1-3-5-6-4(2-7)8-3/h7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZCLPLGMVCURFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Methyl-1,3,4-thiadiazol-2-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-Methyl-1,3,4-thiadiazol-2-yl)methanol
Reactant of Route 2
(5-Methyl-1,3,4-thiadiazol-2-yl)methanol
Reactant of Route 3
(5-Methyl-1,3,4-thiadiazol-2-yl)methanol
Reactant of Route 4
(5-Methyl-1,3,4-thiadiazol-2-yl)methanol
Reactant of Route 5
(5-Methyl-1,3,4-thiadiazol-2-yl)methanol
Reactant of Route 6
(5-Methyl-1,3,4-thiadiazol-2-yl)methanol

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